(1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine
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Overview
Description
(1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H11ClN2 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-chloropyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of 4-chloropyridine with cyclopropylamine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and structural features make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways.
Comparison with Similar Compounds
- (1-(2-Chloropyridin-4-yl)cyclopropyl)methanamine
- (1-(6-Chloropyridin-2-yl)cyclopropyl)methanamine
Comparison: Compared to its analogs, (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine exhibits unique reactivity and binding properties due to the position of the chlorine atom on the pyridine ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity.
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
[1-(4-chloropyridin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11ClN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2 |
InChI Key |
QIQXFHMOZPJIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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